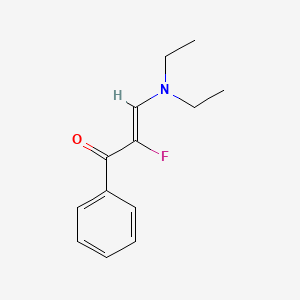
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One is an organic compound characterized by its unique structure, which includes a diethylamino group, a fluoro substituent, and a phenyl group attached to a propenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One typically involves the reaction of diethylamine with a suitable precursor, such as a fluoro-substituted benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired (2Z) isomer. For example, the reaction may be conducted in a solvent like tetrahydrofuran (THF) at a specific temperature, with the addition of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted ketones, while reduction could produce fluoro-substituted alcohols.
Aplicaciones Científicas De Investigación
(2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to certain receptors or enzymes, while the fluoro substituent can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-3-(Diethylamino)-2-Chloro-1-Phenyl-2-Propen-1-One: Similar structure but with a chloro substituent instead of fluoro.
(2Z)-3-(Diethylamino)-2-Bromo-1-Phenyl-2-Propen-1-One: Similar structure but with a bromo substituent.
(2Z)-3-(Diethylamino)-2-Iodo-1-Phenyl-2-Propen-1-One: Similar structure but with an iodo substituent.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Diethylamino)-2-Fluoro-1-Phenyl-2-Propen-1-One imparts unique properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H16FNO |
|---|---|
Peso molecular |
221.27 g/mol |
Nombre IUPAC |
(Z)-3-(diethylamino)-2-fluoro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H16FNO/c1-3-15(4-2)10-12(14)13(16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10- |
Clave InChI |
GXHRMVMCKVTZKM-BENRWUELSA-N |
SMILES isomérico |
CCN(CC)/C=C(/C(=O)C1=CC=CC=C1)\F |
SMILES canónico |
CCN(CC)C=C(C(=O)C1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


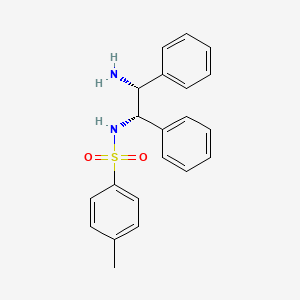
![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
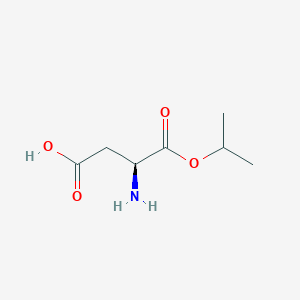
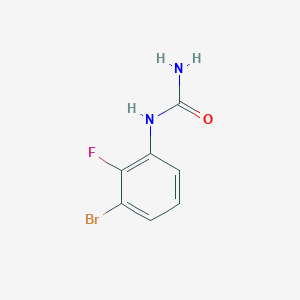
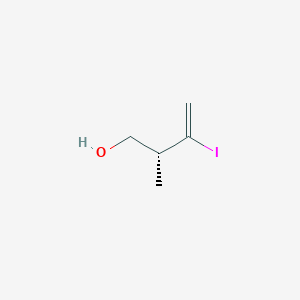

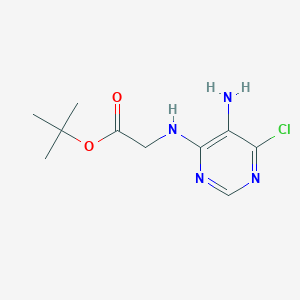
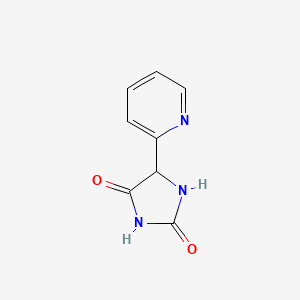
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
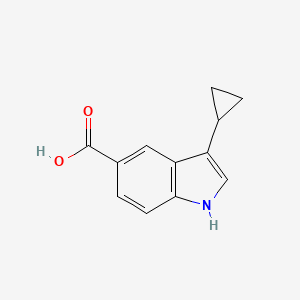



![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
